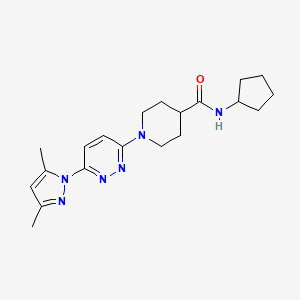
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine, also known as FPPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a pyrazole derivative that has shown potential as a therapeutic agent for various diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine involves the reaction of 6-fluoro-2-pyridinecarboxaldehyde with phenylhydrazine to form 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole. This intermediate is then reacted with 2-aminobenzenesulfonamide to yield the final product, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
Starting Materials
6-fluoro-2-pyridinecarboxaldehyde, phenylhydrazine, 2-aminobenzenesulfonamide
Reaction
Step 1: Reaction of 6-fluoro-2-pyridinecarboxaldehyde with phenylhydrazine in the presence of a suitable catalyst to form 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole., Step 2: Reaction of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole with 2-aminobenzenesulfonamide in the presence of a suitable catalyst to yield 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
Mechanism Of Action
The mechanism of action of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical And Physiological Effects
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory activity. It has also been shown to modulate the activity of various enzymes and signaling pathways, such as protein kinase C and histone deacetylases.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-tumor and neuroprotective activity make it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
Future Directions
There are several future directions for the study of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine. One direction is to further investigate its mechanism of action, which will provide insight into its potential therapeutic applications. Another direction is to study the structure-activity relationship of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine and its derivatives, which will help identify more potent and selective compounds. Additionally, the use of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine in combination with other therapeutic agents should be explored, as it may enhance their efficacy.
Scientific Research Applications
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in vitro and in vivo, and it has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. In addition, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to protect dopaminergic neurons from oxidative stress, which is relevant to Parkinson's disease.
properties
IUPAC Name |
1-(6-fluoropyridin-2-yl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-12-7-4-8-13(17-12)19-9-11(14(16)18-19)10-5-2-1-3-6-10/h1-9H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTYRUFTVZVORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2N)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2905498.png)





![N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905509.png)
![N-[5-Cyclopropyl-2-(4-methoxyphenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2905510.png)
![N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905511.png)


![2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2905519.png)
